N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
GNF6702 is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It has activity against leishmaniasis, Chagas disease, and sleeping sickness, diseases caused by related kinetoplastid parasites .
Molecular Structure Analysis
The molecular formula of GNF6702 is C22H16FN7O3, and its molar mass is 445.414 g·mol −1 . The SMILES notation isn5ccccc5-c(cn1n4)cnc1nc4-c3cc(ccc3F)NC(=O)c2oc(C)nc2C
.
Scientific Research Applications
Radioligand Development for PET Imaging
One application involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, Dollé et al. (2008) discuss the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the role of fluorine-labeled compounds in in vivo imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis and Evaluation of Antiasthma Agents
Another study by Medwid et al. (1990) involves the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the chemical versatility and therapeutic potential of pyrimidine derivatives in addressing respiratory conditions (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Anticancer Research
Wang et al. (2015) report on modifying a compound to serve as a PI3K inhibitor, indicating the importance of structural modifications in enhancing anticancer effects and reducing toxicity, which is crucial for developing effective cancer therapies (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Insecticidal Applications
Research by Fadda et al. (2017) on the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm showcases the potential of such compounds in agricultural applications, particularly in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anti-inflammatory Agents
Abdulla (2008) describes the synthesis of compounds using abietic acid as the starting material for anti-inflammatory agents, emphasizing the therapeutic potential of heterocyclic compounds in treating inflammation-related diseases (Abdulla, 2008).
Mechanism of Action
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-12-1-3-13(4-2-12)22-14(25)9-24-10-21-16-15(11-5-7-20-8-6-11)23-27-17(16)18(24)26/h1-8,10H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSFAKYHNCVQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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